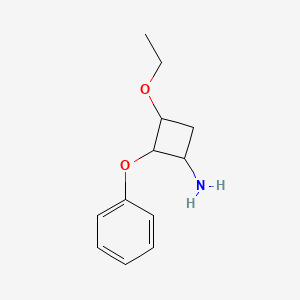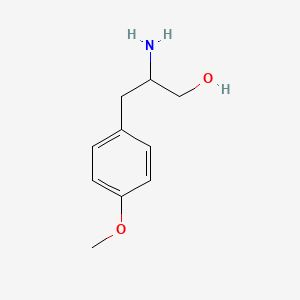
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a pyrimidine ring substituted with ethylamino and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions. The ethylamino group is introduced via nucleophilic substitution using ethylamine.
The phenyl ring with the sulfonamide group is prepared separately through sulfonation of a methylbenzene derivative, followed by the introduction of the sulfonamide group using an appropriate amine. The final step involves coupling the pyrimidine and phenyl-sulfonamide intermediates through a nucleophilic aromatic substitution reaction, typically under basic conditions and elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions, automated systems for precise reagent addition, and advanced purification techniques such as crystallization and chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group, where different nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and certain cancers.
Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folate synthesis in bacteria, thereby exerting its antibacterial effects. In cancer research, the compound may interfere with cell signaling pathways, leading to the inhibition of tumor growth.
Comparison with Similar Compounds
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different structural features.
Sulfasalazine: Used in the treatment of inflammatory bowel disease, with a different therapeutic application.
Sulfanilamide: The simplest sulfonamide, used as a precursor in the synthesis of more complex derivatives.
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine and phenyl rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-4-21-19-13-15(3)22-20(24-19)23-16-8-10-17(11-9-16)25-28(26,27)18-7-5-6-14(2)12-18/h5-13,25H,4H2,1-3H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBMWUXOXBYWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(benzylsulfanyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2674273.png)

![methyl 5-benzamido-2-[(2Z)-2-[(3,4-dichlorophenyl)methoxyimino]ethyl]-6-oxopyran-3-carboxylate](/img/structure/B2674279.png)





![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide](/img/structure/B2674287.png)

